Product packaging for 2-(Furan-3-yl)-1H-pyrrole(Cat. No.:CAS No. 72078-44-5)

2-(Furan-3-yl)-1H-pyrrole

Cat. No.: B14475651
CAS No.: 72078-44-5
M. Wt: 133.15 g/mol
InChI Key: SKQPULJEEJXJCX-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-1H-pyrrole is a high-purity chemical compound offered for research applications in organic chemistry and materials science. This molecule features a unique biheteroaromatic structure, incorporating both a pyrrole and a furan ring. Pyrroles are fundamental aromatic heterocycles and are key precursors to many biologically significant macrocycles, such as the porphyrins found in heme and chlorophyll . The fusion of these two heterocycles into a single molecule makes it a valuable scaffold for investigating novel chemical space and for use in drug discovery . Heterocyclic aromatic compounds like pyrrole and furan are characterized by a 5-membered ring with 6 π-electrons, fulfilling Hückel's rule for aromaticity . Pyrrole, in particular, is known for its high reactivity in Electrophilic Aromatic Substitution (EAS) reactions, with substitution preferentially occurring at the carbon 2-position . This high reactivity, greater than that of furan and thiophene, allows for further functionalization under milder conditions . Researchers can utilize this compound in the synthesis of complex molecular architectures, as a building block in the development of pharmaceuticals, or as a substrate for developing new synthetic methodologies, such as photocatalytic heteroatom editing . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO B14475651 2-(Furan-3-yl)-1H-pyrrole CAS No. 72078-44-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72078-44-5

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

2-(furan-3-yl)-1H-pyrrole

InChI

InChI=1S/C8H7NO/c1-2-8(9-4-1)7-3-5-10-6-7/h1-6,9H

InChI Key

SKQPULJEEJXJCX-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=COC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Furan 3 Yl 1h Pyrrole

Retrosynthetic Strategies Towards the 2-(Furan-3-yl)-1H-pyrrole Framework

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For this compound, several disconnection strategies can be envisioned.

The most intuitive disconnection is the C2-C3' bond between the pyrrole (B145914) and furan (B31954) rings. This leads to two primary synthons: a 2-lithiated or 2-borylated pyrrole derivative and a 3-halofuran, or vice versa. This approach suggests a transition metal-catalyzed cross-coupling reaction as the key bond-forming step.

An alternative strategy involves constructing one of the heterocyclic rings onto the other pre-formed ring. For instance, a furan-containing 1,4-dicarbonyl compound can be disconnected via the Paal-Knorr pyrrole synthesis. rgmcet.edu.inalfa-chemistry.comwikipedia.org This retrosynthetic pathway suggests that the target molecule can be assembled from a precursor such as 1-(furan-3-yl)butane-1,4-dione, which upon reaction with ammonia (B1221849) or a protected amine would cyclize to form the pyrrole ring. This approach builds the molecular complexity from a more linear and functionalized furan derivative.

A third, more novel approach could involve a direct heteroatom exchange, where a precursor like 2,3'-bifuran undergoes a transformation to replace one of the oxygen atoms with a nitrogen atom, a strategy that has been explored using photocatalysis for furan-to-pyrrole conversions. synthesisspotlight.com

Convergent and Divergent Synthetic Approaches to this compound

Both convergent and divergent synthetic plans offer distinct advantages for accessing the target molecule and its analogues.

A divergent synthesis , conversely, begins with a common precursor that is elaborated into a variety of related structures. rsc.orgrsc.org A potential divergent route to this compound and its derivatives could start from a versatile intermediate like a 1,4-dicarbonyl compound. This intermediate could be selectively reacted to form either the furan or the pyrrole ring first. For example, acid-catalyzed dehydration would yield a furan, while condensation with an amine would produce a pyrrole. alfa-chemistry.comorganic-chemistry.org By carefully choosing the reaction conditions and reagents, a library of furan-pyrrole compounds with various substitution patterns could be generated from a single, common starting material.

Catalytic Transformations in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of complex molecules. Both transition metal catalysis and organocatalysis offer powerful tools for the construction of the this compound scaffold.

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C bonds between aromatic systems. arkat-usa.org The synthesis of this compound is well-suited for these methods.

Palladium-Catalyzed Reactions: Suzuki-Miyaura coupling (using a boronic acid and a halide), Stille coupling (using an organostannane and a halide), and Negishi coupling (using an organozinc reagent and a halide) are all viable options. For instance, the reaction of N-protected 2-(tributylstannyl)pyrrole with 3-bromofuran in the presence of a palladium catalyst like Pd(PPh₃)₄ would furnish the desired product.

Copper-Catalyzed Reactions: Copper catalysts can also facilitate the coupling of heteroaromatics. organic-chemistry.org For example, a copper-catalyzed cycloisomerization of a suitably designed alkynyl imine could be envisioned to form the pyrrole ring already attached to a furan moiety. organic-chemistry.org

Gold and Rhodium Catalysis: Gold and rhodium catalysts are known to catalyze the cyclization of dienyl azides to form pyrroles. organic-chemistry.org A synthetic route could be designed where a furan-substituted dienyl azide undergoes a catalytic cyclization to yield the target molecule. arkat-usa.org

Table 1: Exemplar Conditions for Transition Metal-Catalyzed Synthesis

Reaction TypeFuran ComponentPyrrole ComponentCatalystTypical ConditionsYield (%)
Suzuki CouplingFuran-3-boronic acidN-Boc-2-bromopyrrolePd(PPh₃)₄Na₂CO₃, Toluene/EtOH/H₂O, 80 °C75-90
Stille Coupling3-BromofuranN-SEM-2-(tributylstannyl)pyrrolePdCl₂(PPh₃)₂Toluene, 110 °C70-85
Rhodium-Catalyzed Cyclization1-(Furan-3-yl)-4-azidobuta-1,3-dieneRh₂(OAc)₄DCM, rt65-80

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, offers a sustainable alternative to transition metal catalysis. nih.gov Several organocatalytic methods can be adapted for the synthesis of the this compound core.

One plausible approach is a multi-component reaction. For instance, a one-pot, four-component reaction involving a 1,3-dicarbonyl compound, an amine, an aldehyde, and nitromethane, catalyzed by a simple organic base like chitosan, can produce highly substituted pyrroles. nih.gov To synthesize the target molecule, furan-3-carbaldehyde could be used as the aldehyde component in such a reaction.

Another strategy involves a formal [3+2] cycloaddition. Organophosphines can catalyze the reaction between activated alkynes and isocyanides to form substituted pyrroles. nih.gov This methodology could be adapted by using a furan-substituted alkyne to build the pyrrole ring.

Stereoselective Synthesis Considerations for this compound Derivatives

While the parent compound this compound is achiral, many of its potentially bioactive derivatives may contain stereocenters. The development of stereoselective synthetic methods is therefore crucial.

A key strategy is the use of chiral catalysts in the synthetic sequence. For example, an asymmetric version of the multi-component reaction described in section 2.3.2 could be achieved by employing a chiral organocatalyst, such as a derivative of proline or a chiral phosphoric acid. nih.gov This would allow for the enantioselective construction of a pyrrole ring bearing a stereocenter.

Furthermore, stereoselective methods have been developed for the modification of existing heterocyclic systems. A notable example is the stereoselective ring-expansion of monocyclopropanated furans and pyrroles. nih.govacs.org This methodology allows for the creation of more complex, functionalized six-membered rings from the five-membered heterocyclic precursors. By starting with an enantiomerically pure cyclopropanated furan or pyrrole, this method can be used to generate chiral derivatives with high stereocontrol. nih.govacs.org

Green Chemistry Principles in this compound Production

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the production process. semanticscholar.orgconicet.gov.ar

Key green strategies include:

Use of Renewable Feedstocks: Furan derivatives can often be sourced from biomass, making them renewable starting materials. rsc.org

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. Cycloaddition and multi-component reactions are often highly atom-economical.

Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. semanticscholar.org The Paal-Knorr synthesis, for example, can often be conducted in water. nih.gov

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound activation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govsemanticscholar.org

Catalysis: Using catalytic reagents in place of stoichiometric ones minimizes waste. The use of heterogeneous or recyclable catalysts further enhances the sustainability of the process. semanticscholar.org

A photocatalytic furan-to-pyrrole conversion represents a potentially green route, as it operates under mild conditions using visible light and can have a minimal environmental footprint. synthesisspotlight.com

Table 2: Green Chemistry Approaches in Pyrrole Synthesis

Green PrincipleSynthetic MethodAdvantage
Use of Safer SolventsPaal-Knorr SynthesisReaction can be performed in water, reducing reliance on volatile organic compounds.
Energy EfficiencyMicrowave-Assisted SynthesisDrastically reduces reaction times from hours to minutes, lowering energy consumption. semanticscholar.org
Atom EconomyFour-Component ReactionBuilds complex pyrrole core in a single step with high atom efficiency. nih.gov
CatalysisPhotocatalytic Heteroatom ExchangeUses light as a reagent and a catalytic amount of a photosensitizer under mild conditions.

Solvent-Free Synthesis of this compound

The elimination of volatile organic solvents is a key objective in green chemistry, aiming to reduce environmental impact and improve process safety. Solvent-free synthesis, often facilitated by mechanochemistry or solid-phase reactions, offers a promising alternative. For the synthesis of pyrroles, the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a well-established method that can be adapted to solvent-free conditions.

In the context of this compound, a hypothetical solvent-free Paal-Knorr approach would involve the reaction of a 1,4-dicarbonyl precursor bearing a furan-3-yl substituent with a source of ammonia under solventless conditions, potentially with grinding or ball-milling to facilitate the reaction. The use of a solid acid catalyst could also be explored to enhance the reaction rate and yield.

Table 1: Hypothetical Parameters for Solvent-Free Paal-Knorr Synthesis of this compound

ParameterConditionExpected Outcome
Reactants1-(Furan-3-yl)-butane-1,4-dione, Ammonium salt (e.g., NH4OAc)Formation of this compound
CatalystSolid Acid (e.g., Montmorillonite K-10, Zeolite)Increased reaction rate, higher yield
TechniqueMechanochemical grinding (Ball-milling)Enhanced reactivity and product formation
TemperatureRoom Temperature to 100°COptimized for efficiency and stability
Reaction Time30 minutes - 2 hoursShorter reaction times compared to solvent-based methods

Sustainable Feedstocks for this compound Precursors

The transition to a bio-based economy necessitates the use of renewable resources for the production of chemicals. Biomass-derived furans, such as furfural, are attractive starting materials for the synthesis of a variety of heterocyclic compounds. nih.govchiralen.com Furfural, produced from the dehydration of pentose sugars found in hemicellulose, can serve as a versatile platform chemical. chiralen.comacgpubs.org

The synthesis of precursors for this compound could potentially start from furan-3-carboxylic acid or other 3-substituted furans, which can be derived from biomass. For instance, certain oxidation and rearrangement reactions of furfural or its derivatives could lead to the desired 3-substituted furan core. Another approach involves the direct conversion of biomass-derived furans into pyrroles. Research has shown that N-substituted pyrroles can be synthesized through the direct condensation of bioderived 2,5-dimethylfuran with anilines over a zeolite catalyst. nih.gov While this produces N-substituted and 2,5-disubstituted pyrroles, modifications of the starting furan and reaction conditions could potentially be adapted for the synthesis of this compound.

Table 2: Potential Biomass-Derived Precursors for this compound Synthesis

Biomass FeedstockDerived Platform ChemicalPotential Precursor for this compound
Hemicellulose (from agricultural waste)FurfuralFuran-3-carboxylic acid, 3-Furoic acid derivatives
LignocelluloseVarious furanic compoundsSubstituted furans amenable to conversion to 1,4-dicarbonyls

The development of efficient catalytic routes to transform these bio-based platform molecules into the specific 1,4-dicarbonyl precursor required for the Paal-Knorr synthesis of this compound is an active area of research.

Process Intensification Techniques for this compound Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. Flow chemistry and microwave-assisted synthesis are two powerful techniques that align with these goals and have been successfully applied to the synthesis of heterocyclic compounds.

Flow Chemistry Applied to this compound Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for highly exothermic or hazardous reactions. The Paal-Knorr synthesis of pyrroles has been successfully translated from batch to a continuous flow process. pharmaguideline.com

For the synthesis of this compound, a flow chemistry setup would typically involve pumping a solution of the 1-(Furan-3-yl)-butane-1,4-dione precursor and an ammonia source through a heated microreactor or packed-bed reactor. The use of a solid-supported catalyst within the reactor can further enhance the efficiency and allow for easy product separation.

Table 3: Illustrative Parameters for Flow Synthesis of this compound

ParameterRange/ConditionBenefit
Reactor TypeMicroreactor, Packed-bed reactor with solid acid catalystHigh surface area-to-volume ratio, efficient mixing and heat transfer
Temperature100 - 200°CPrecise temperature control, rapid heating
Residence TimeSeconds to minutesSignificantly reduced reaction times
Reagent StoichiometryPrecise control via pump flow ratesOptimization of yield and minimization of side products
PressureAmbient to elevatedCan allow for superheating of solvents, increasing reaction rates

This approach would enable a more controlled, scalable, and potentially higher-yielding synthesis of the target molecule compared to conventional batch methods. pharmaguideline.com

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The Paal-Knorr reaction is particularly well-suited for microwave heating. nih.gov

In a microwave-assisted synthesis of this compound, the 1,4-dicarbonyl precursor and an ammonia source would be mixed, potentially with a suitable solvent or on a solid support, and subjected to microwave irradiation. The rapid and uniform heating provided by microwaves can significantly reduce the reaction time from hours to minutes.

Table 4: Representative Conditions for Microwave-Assisted Paal-Knorr Synthesis of this compound

ParameterConditionAdvantage
Reactants1-(Furan-3-yl)-butane-1,4-dione, Ammonium acetateReadily available starting materials
SolventHigh-boiling polar solvent (e.g., DMF, DMSO) or solvent-freeEfficient absorption of microwave energy
Microwave Power100 - 300 WRapid heating to reaction temperature
Temperature120 - 180°CControlled temperature profile
Reaction Time5 - 20 minutesDramatic reduction in reaction time

The efficiency and speed of microwave-assisted synthesis make it an attractive method for the rapid generation of libraries of substituted pyrroles for screening purposes and for optimizing reaction conditions. rsc.org

Spectroscopic and Advanced Analytical Techniques for 2 Furan 3 Yl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of 2-(Furan-3-yl)-1H-pyrrole Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to assign the chemical shifts of each proton and carbon atom and to establish the connectivity between them.

A predictive analysis of the ¹H and ¹³C NMR spectra of this compound suggests a distinct set of signals for the furan (B31954) and pyrrole (B145914) protons and carbons. In the ¹H NMR spectrum, the pyrrole N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 8.0-9.0 ppm. The protons of the pyrrole ring are anticipated to resonate in the aromatic region, with their specific shifts influenced by the furan substituent. Similarly, the furan protons will exhibit signals in the aromatic region, with their chemical shifts and coupling patterns being characteristic of a 3-substituted furan.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The carbon atoms of both the furan and pyrrole rings are expected to have distinct chemical shifts, which can be predicted based on the known values for substituted furans and pyrroles.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and have not been experimentally verified for this specific molecule.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrole N-H8.0 - 9.0-
Pyrrole H-36.2 - 6.4108 - 112
Pyrrole H-46.0 - 6.2106 - 110
Pyrrole H-56.6 - 6.8118 - 122
Furan H-27.4 - 7.6142 - 145
Furan H-46.4 - 6.6110 - 114
Furan H-57.2 - 7.4138 - 141
Pyrrole C-2-128 - 132
Pyrrole C-5-118 - 122
Furan C-2-142 - 145
Furan C-3-125 - 129
Furan C-4-110 - 114
Furan C-5-138 - 141

To unambiguously assign the predicted ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms in this compound, multi-dimensional NMR experiments such as COSY, HSQC, and HMBC would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on the same ring. For instance, cross-peaks would be expected between adjacent protons on the pyrrole ring (H-3, H-4, and H-5) and on the furan ring (H-4 and H-5). This would allow for the definitive assignment of these proton signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would enable the direct assignment of the carbon signals for the protonated carbons in both the furan and pyrrole rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons and for confirming the linkage between the furan and pyrrole rings. For example, correlations between the pyrrole H-3 proton and the furan C-3 carbon, and between the furan H-2 proton and the pyrrole C-2 carbon would provide definitive evidence for the 2-(Furan-3-yl) connectivity.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, packing, and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study its crystalline form and to identify the presence of different polymorphs. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. The chemical shifts observed in the solid state can differ from those in solution due to packing effects and intermolecular interactions, providing insights into the supramolecular structure. While specific ssNMR data for this compound is not available, studies on other linked heteroaromatic systems have demonstrated the utility of this technique in characterizing their solid-state structures. rsc.orgnih.gov

The single bond connecting the furan and pyrrole rings allows for rotational freedom, leading to different possible conformations (rotamers). Dynamic NMR spectroscopy is the primary technique used to study such conformational dynamics. By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be used to determine the energy barriers to rotation around the C-C single bond. nih.govdoi.orgacs.org

At low temperatures, the rotation around the C2-C3' bond might be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a time-averaged spectrum. By analyzing the line shapes at various temperatures, the activation energy for the rotational barrier can be calculated. acs.org For bi-heterocyclic compounds, these barriers are influenced by steric hindrance and electronic interactions between the two rings. semanticscholar.org

Vibrational Spectroscopy of this compound

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for both the furan and pyrrole rings.

Pyrrole Ring Vibrations: The N-H stretching vibration of the pyrrole ring is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the pyrrole ring would appear around 3100-3150 cm⁻¹. The C=C and C-N stretching vibrations of the ring are expected in the 1400-1600 cm⁻¹ region.

Furan Ring Vibrations: The C-H stretching vibrations of the furan ring are also expected in the 3100-3150 cm⁻¹ region. The characteristic C=C stretching and ring breathing vibrations of the furan ring typically appear in the 1500-1600 cm⁻¹ and 1350-1450 cm⁻¹ regions, respectively. The C-O-C stretching vibration is a hallmark of the furan ring and is usually observed as a strong band around 1000-1100 cm⁻¹.

C-C Inter-ring Stretch: A weaker band corresponding to the stretching of the C-C bond connecting the two rings might be observable in the fingerprint region.

Table 2: Predicted FTIR Absorption Bands for this compound (Note: These are predicted values based on analogous compounds and have not been experimentally verified for this specific molecule.)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Pyrrole N-H Stretch3300 - 3500Medium-Sharp
Aromatic C-H Stretch3100 - 3150Medium
C=C Ring Stretch1400 - 1600Medium-Strong
C-N Stretch1300 - 1400Medium
C-O-C Stretch1000 - 1100Strong
C-H Out-of-plane Bend700 - 900Strong

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring stretching vibrations. The symmetric "breathing" modes of both the furan and pyrrole rings should give rise to intense Raman signals. The C-C bond connecting the two rings, being relatively non-polar, might also be more prominent in the Raman spectrum compared to the FTIR spectrum. Studies on furan and its derivatives have detailed the assignment of their Raman active modes. globalresearchonline.netmdpi.com

Table 3: Predicted Raman Shifts for this compound (Note: These are predicted values based on analogous compounds and have not been experimentally verified for this specific molecule.)

Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, which has a molecular formula of C₈H₇NO, HRMS can distinguish its exact mass from other ions with the same nominal mass. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed for this purpose. nih.gov

The expected monoisotopic mass of the protonated molecule [M+H]⁺ is calculated with high precision. An experimental measurement that falls within a narrow tolerance window (typically < 5 ppm) of the calculated mass provides strong evidence for the assigned elemental formula. nih.gov

Table 1: Illustrative HRMS Data for [C₈H₇NO + H]⁺

ParameterValue
Molecular FormulaC₈H₇NO
Ion Species[M+H]⁺
Calculated Exact Mass134.06004 u
Experimentally Observed Mass134.06031 u
Mass Difference0.00027 u
Error (ppm)2.01 ppm

Note: The data in this table is illustrative and represents typical results obtained from HRMS analysis.

Upon collision-induced dissociation (CID), the protonated molecular ion [M+H]⁺ of this compound would be expected to undergo characteristic fragmentation. The linkage between the furan and pyrrole rings is a likely point of cleavage. Other typical fragmentation mechanisms for such heterocyclic systems include the loss of small neutral molecules like CO, HCN, or C₂H₂. nih.goved.ac.ukresearchgate.net The fragmentation patterns are significantly influenced by the substituents on the heterocyclic rings. nih.gov

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
134.06 106.05 CO (28.01) Ion resulting from loss of carbonyl from furan ring
134.06 105.04 HCN (27.02) Ion resulting from loss of hydrogen cyanide from pyrrole ring
134.06 68.05 C₄H₄N• (Pyrrolyl radical) Furan-3-yl cation

Note: This table presents predicted fragmentation pathways based on the known behavior of related heterocyclic compounds.

X-ray Diffraction Crystallography for Absolute Structure Determination of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov To perform this analysis on this compound, a single, high-quality crystal is required. This crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise positions of all atoms can be determined. nih.gov

This technique provides unambiguous data on bond lengths, bond angles, and torsion angles within the molecule. It also reveals intermolecular interactions, such as hydrogen bonding, and how the molecules pack in the crystal lattice. For instance, in related structures like 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, intermolecular N—H⋯O hydrogen bonds define the crystal packing. researchgate.net A similar N—H⋯O interaction involving the pyrrole N-H and the furan oxygen could be anticipated for this compound.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterExample Value
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit Cell Dimensionsa = 11.2 Å, b = 3.9 Å, c = 21.6 Å
Bond Length (C-C, pyrrole)~1.38 Å
Bond Length (C-O, furan)~1.36 Å
Bond Length (C-C, inter-ring)~1.46 Å
Intermolecular InteractionN—H···O hydrogen bond (~2.9 Å)

Note: This data is hypothetical, representing typical values for similar small organic molecules, as a specific crystal structure for this compound is not publicly available. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Excess Determination of this compound Derivatives

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, chiral derivatives of this molecule can be analyzed using chiroptical techniques like Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

If a chiral center is introduced into a derivative of this compound, the resulting enantiomers will produce mirror-image CD spectra. The intensity of the CD signal, particularly the Cotton effects, is directly proportional to the enantiomeric excess (ee) of the sample. This relationship allows for the quantitative determination of the ee in a mixture of enantiomers. The sign of the Cotton effect can often be correlated to the absolute configuration of the molecule, though this sometimes requires comparison with computational models or established empirical rules for the specific chromophore. researchgate.netnih.gov

Chromatographic Separation Methods for this compound Purification and Quantification

Chromatography is essential for the separation, purification, and quantification of this compound from reaction mixtures or for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic compounds. A reversed-phase HPLC (RP-HPLC) method would be suitable for this compound. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. pensoft.net

The compound is dissolved in a suitable solvent, injected into the HPLC system, and eluted with a mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. oatext.com Detection is commonly achieved using a UV-Vis detector set to a wavelength where the compound exhibits strong absorbance, which for pyrrole and furan systems is often in the 220-280 nm range. pensoft.net The time it takes for the compound to travel through the column to the detector is known as its retention time (tᵣ), which is a characteristic property under specific chromatographic conditions. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantification.

Table 4: Representative RP-HPLC Method and Data

ParameterCondition / Value
Chromatographic Conditions
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (50:50, v/v), isocratic
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Sample Data
Retention Time (tᵣ)4.75 min
Peak Area1,250,000
Purity (by area %)>99%

Note: The parameters and data are illustrative of a typical HPLC analysis for a compound of this nature. pensoft.netoatext.com

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This method is particularly well-suited for the analysis of heterocyclic compounds like this compound due to its high resolution and sensitivity. In GC-MS, the sample is first vaporized and separated into its individual components in the gas chromatograph based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the separated components are introduced into the mass spectrometer, where they are ionized and fragmented, and the resulting ions are sorted based on their mass-to-charge ratio, providing a unique chemical fingerprint for each compound.

The application of GC-MS for the analysis of this compound would involve optimizing several key parameters to achieve efficient separation and unambiguous identification. While specific experimental data for this particular compound is not extensively documented in publicly available literature, a prospective analytical approach can be detailed based on established methods for related furan and pyrrole derivatives. nih.govnih.gov

Methodological Considerations:

For the analysis of this compound, a typical GC-MS system would be employed. The choice of the capillary column is critical for achieving good separation. A mid-polarity column, such as one coated with a phenyl-arylene polymer, would likely provide a good balance of interactions for the polar pyrrole and furan moieties.

The temperature program of the GC oven is another crucial parameter that would need to be optimized. A typical program would start at a lower temperature to allow for the trapping of the analyte at the head of the column, followed by a gradual increase in temperature to facilitate the elution of the compound. The final temperature would be held for a period to ensure that all components have eluted.

Upon elution from the GC column, the this compound molecules would enter the ion source of the mass spectrometer. Electron ionization (EI) is the most common ionization technique used in GC-MS. In EI, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M+) and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a characteristic fingerprint for the compound.

Anticipated Fragmentation Pattern:

The mass spectrum of this compound is expected to show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through several pathways, primarily involving the cleavage of the bond connecting the furan and pyrrole rings, as well as the fragmentation of the individual heterocyclic rings. nih.goved.ac.uk The stability of the aromatic furan and pyrrole rings would influence the relative abundance of the fragment ions. researchgate.net

Hypothetical GC-MS Data for this compound:

The following interactive table presents hypothetical, yet scientifically plausible, GC-MS data for this compound. This data is projected based on the analysis of similar heterocyclic compounds.

ParameterValue
Gas Chromatography (GC) Conditions
Column TypeHP-5MS (5% Phenyl Methyl Siloxane)
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min
Inlet Temperature250 °C
Oven Temperature ProgramInitial Temp: 70 °C (hold 2 min)
Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometry (MS) Conditions
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Scan Range40-400 amu
Retention and Mass Spectral Data
Predicted Retention Time (min)15.8
Molecular Ion (M+) [m/z]133
Major Fragment Ions [m/z]104, 78, 67, 51, 39

Detailed Research Findings:

The analysis of complex mixtures containing furan and pyrrole derivatives, such as those found in food and environmental samples, often employs headspace or solid-phase microextraction (SPME) techniques coupled with GC-MS to enhance sensitivity and selectivity. nih.govresearchgate.net These sample preparation methods could also be applicable to the analysis of this compound, particularly when present at trace levels.

Theoretical and Computational Investigations of 2 Furan 3 Yl 1h Pyrrole

Quantum Chemical Characterization of 2-(Furan-3-yl)-1H-pyrrole

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules. For this compound, these methods can elucidate its electronic structure, orbital energies, and aromatic character, providing a foundational understanding of its stability and reactivity.

The electronic properties of the constituent furan (B31954) and pyrrole (B145914) rings are well-understood. Pyrrole is an electron-rich aromatic system, while furan also possesses aromatic character, though to a lesser extent due to the higher electronegativity of the oxygen atom. ksu.edu.sauomus.edu.iq The linkage of these two rings at the 2-position of the pyrrole and the 3-position of the furan would lead to an extended π-system.

DFT calculations would provide key electronic parameters. The dipole moment of the molecule would be influenced by the nitrogen and oxygen heteroatoms. Pyrrole has a dipole moment where the negative end is directed towards the nitrogen atom, while in furan, the oxygen atom creates a dipole. uomus.edu.iq The combination of these in this compound would result in a net dipole moment that could be calculated with high accuracy.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Property Value
Total Energy (Hartree) -475.123
Dipole Moment (Debye) 2.5

Note: These values are illustrative and represent typical outcomes from DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d)).

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be delocalized across both the pyrrole and furan rings, with a significant contribution from the electron-rich pyrrole ring. The LUMO would also be a π* orbital distributed over the conjugated system. The presence of both rings in conjugation is expected to lower the HOMO-LUMO gap compared to the individual furan and pyrrole molecules.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative)

Orbital Energy (eV)
HOMO -5.8
LUMO -0.9

Note: These values are illustrative and based on typical DFT calculations.

The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The pyrrole ring is generally more reactive towards electrophiles than furan. uomus.edu.iq

Computational methods can quantify aromaticity through various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) index, which is based on bond lengths, would likely show a higher value for the pyrrole ring compared to the furan ring within the same molecule, indicating its greater aromatic character. Nucleus-Independent Chemical Shift (NICS) calculations, which measure the magnetic shielding at the center of a ring, would also be expected to show a more negative value for the pyrrole ring, further confirming its higher aromaticity.

A topological analysis of the electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), could reveal the nature of the chemical bonds and the charge distribution throughout the molecule. This would provide a detailed picture of the electronic environment and the interactions between the two rings.

Molecular Dynamics Simulations for Conformational Analysis of this compound

While the ground state geometry is likely to be near-planar, the molecule can exhibit conformational flexibility, particularly concerning the rotation around the C-C bond connecting the two rings. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in the gas phase or in solution. stevens.edu

MD simulations would reveal the preferred dihedral angle between the pyrrole and furan rings and the energy barrier for rotation. This information is important for understanding how the molecule's shape can change over time and how this might affect its interactions with other molecules. The conformational preferences could be influenced by intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group, especially in condensed phases.

Reaction Mechanism Elucidation for this compound Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, several types of reactions could be investigated.

Electrophilic substitution is a characteristic reaction of both pyrrole and furan. uomus.edu.iq Computational studies could model the reaction with various electrophiles to determine the most favorable site of attack. The pyrrole ring is generally more reactive, and substitution is expected to occur preferentially at the C5 position (adjacent to the nitrogen and distal to the furan substituent). Transition state calculations would involve locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The structure of the transition state would reveal the geometry of the activated complex, and its energy would determine the reaction rate.

Other potential transformations could include reactions involving the furan ring, such as Diels-Alder cycloadditions, or reactions at the pyrrole nitrogen. Computational modeling of these reaction pathways would provide a detailed understanding of the reactivity of this compound and help in designing synthetic routes to its derivatives.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Furan

Potential Energy Surface Mapping for this compound

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry, providing critical insights into conformational preferences, rotational barriers, and vibrational dynamics. For this compound, the PES is particularly influenced by the rotational torsion angle between the furan and pyrrole rings.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to map the PES. By systematically varying the dihedral angle between the two rings and calculating the corresponding single-point energies, a rotational energy profile can be constructed. This profile typically reveals the lowest energy (ground state) conformations and the energy barriers to internal rotation.

For this compound, two principal planar conformers, syn and anti, are anticipated, corresponding to the relative orientation of the oxygen of the furan and the nitrogen of the pyrrole. The planarity of these conformers is favored by the extension of the π-conjugated system across the two rings. The energy difference between these conformers and the rotational barriers separating them are key parameters derived from the PES.

Table 1: Calculated Rotational Energy Profile for this compound

Dihedral Angle (°)Relative Energy (kcal/mol)Conformer
00.00Syn (Global Minimum)
301.52-
604.89-
906.21Transition State
1204.15-
1501.03-
1800.25Anti (Local Minimum)

Note: The data presented in this table is illustrative and based on theoretical calculations for similar bi-heterocyclic systems.

The global minimum energy conformation is predicted to be the syn conformer, with the anti conformer being slightly higher in energy. The transition state for rotation between these two minima is expected to occur at a dihedral angle of approximately 90°, where the π-orbital overlap between the rings is minimized.

QSAR/QSPR Modeling Applied to this compound Analogues (excluding biological activities)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their activities or properties. researchgate.netwikipedia.org In the context of this compound analogues, QSPR modeling can be used to predict various physicochemical properties without the need for experimental synthesis and measurement. researchgate.net

The process involves generating a dataset of analogues by introducing various substituents on the furan and pyrrole rings. For each analogue, a set of molecular descriptors is calculated. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and topological features.

Commonly Used Molecular Descriptors in QSPR:

Topological Descriptors: Molecular weight (MW), Wiener index, Zagreb indices.

Electronic Descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, HOMO-LUMO gap.

Steric Descriptors: Molar refractivity, van der Waals volume.

A mathematical model is then developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to establish a relationship between the descriptors and a specific property, such as solubility, boiling point, or polarizability.

Table 2: Hypothetical QSPR Data for this compound Analogues

Analogue (Substituent at Pyrrole N-1)Molecular Weight ( g/mol )LogPMolar Refractivity (cm³)Predicted Solubility (mg/L)
-H133.141.8538.2150
-CH₃147.172.2142.895
-C₂H₅161.202.5747.460
-COCH₃175.181.5345.1180
-NO₂178.141.6840.7120

Note: This table contains hypothetical data for illustrative purposes.

Such QSPR models, once validated, can be used to predict the properties of yet-to-be-synthesized analogues, thereby accelerating the discovery of new materials with desired physicochemical characteristics.

Computational Design of Novel this compound Derivatives

The insights gained from PES mapping and QSPR modeling can be leveraged for the in silico design of novel this compound derivatives with specific, targeted properties. nih.gov This computational design process allows for the exploration of a vast chemical space and the pre-selection of promising candidates for synthesis.

The design strategy typically involves a cyclic process:

Scaffold Hopping and Functionalization: Starting with the core this compound structure, new derivatives are generated by adding various functional groups at different positions on the rings.

Property Prediction: The physicochemical properties of the designed derivatives are then predicted using the previously established QSPR models or through direct quantum chemical calculations.

Selection and Refinement: Candidates that exhibit the desired properties are selected for further refinement. This may involve fine-tuning the substituents to optimize the target properties.

For instance, if the goal is to design a derivative with enhanced thermal stability, computational methods can be used to predict properties like the bond dissociation energy of the weakest bond or the energy of the HOMO, which can correlate with thermal stability.

Table 3: Computationally Designed this compound Derivatives and Their Predicted Properties

DerivativeSubstituentPredicted Property (Example: HOMO-LUMO Gap in eV)
D15-CN on Furan4.2
D24-F on Pyrrole5.1
D3N-CH₂OH on Pyrrole4.8
D42'-Thienyl at Pyrrole C53.9

Note: The data in this table is hypothetical and serves to illustrate the concept of computational design.

Through this iterative process of design, prediction, and refinement, computational chemistry provides a powerful platform for the rational design of novel this compound derivatives with properties tailored for specific applications in materials science and medicinal chemistry.

Chemical Reactivity, Derivatization, and Transformation of 2 Furan 3 Yl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on 2-(Furan-3-yl)-1H-pyrrole

The structure of this compound contains two five-membered, electron-rich heteroaromatic rings. Both pyrrole (B145914) and furan (B31954) are known to be significantly more reactive towards electrophiles than benzene. onlineorganicchemistrytutor.comscribd.com The pyrrole ring, in particular, is one of the most electron-rich and reactive aromatic heterocycles. In a direct competition between the two rings, the pyrrole moiety is the more activated system and is expected to be the primary site of electrophilic attack.

Within the pyrrole ring, electrophilic substitution preferentially occurs at the C2 (α) and C5 (α') positions due to the superior resonance stabilization of the resulting cationic intermediate (the arenium ion) compared to attack at the C3 (β) or C4 (β') positions. onlineorganicchemistrytutor.comstudy.comquora.com Since the C2 position is already substituted with the furan-3-yl group, the most probable site for electrophilic attack is the C5 position. The furan-3-yl substituent itself is an electron-rich aryl group, which further activates the pyrrole ring, reinforcing the preference for substitution at the C5 position. A secondary site of reaction could be the C2 position of the furan ring, which is the most nucleophilic position on that ring.

Halogenation of this compound

The high reactivity of the pyrrole ring necessitates the use of mild halogenating agents to avoid polyhalogenation and polymerization. acs.org Strong reagents like elemental bromine or chlorine would likely lead to the formation of complex mixtures and degradation of the starting material. Controlled monohalogenation at the C5 position of the pyrrole ring can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄), often at low temperatures.

Table 1: Predicted Conditions for Halogenation of this compound

ReactionReagentSolventPredicted Major Product
ChlorinationN-Chlorosuccinimide (NCS)Tetrahydrofuran (THF)5-Chloro-2-(furan-3-yl)-1H-pyrrole
BrominationN-Bromosuccinimide (NBS)Carbon Tetrachloride (CCl₄)5-Bromo-2-(furan-3-yl)-1H-pyrrole
IodinationIodine (I₂) / Potassium Iodide (KI)Aqueous Ethanol5-Iodo-2-(furan-3-yl)-1H-pyrrole

Nitration and Sulfonation of this compound

Direct nitration of pyrroles using strong acidic conditions (e.g., a mixture of nitric acid and sulfuric acid) leads to extensive polymerization. uop.edu.pkyoutube.com Therefore, milder nitrating agents are required. A common and effective reagent for the nitration of sensitive pyrroles is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, typically at low temperatures. uop.edu.pksemanticscholar.org This method is expected to yield 2-(Furan-3-yl)-5-nitro-1H-pyrrole as the primary product. study.com Another mild system involves nitric acid in trifluoroacetic anhydride. semanticscholar.orgresearchgate.net

Sulfonation of pyrrole is also performed under non-acidic conditions to prevent polymerization. The sulfur trioxide-pyridine complex (SO₃·py) is the reagent of choice for this transformation, which sulfonates the pyrrole ring cleanly at the α-position. uop.edu.pk For this compound, this reaction would predictably yield this compound-5-sulfonic acid.

Table 2: Predicted Conditions for Nitration and Sulfonation

ReactionReagentConditionsPredicted Major Product
NitrationNitric Acid / Acetic AnhydrideLow temperature (e.g., -10 °C to 0 °C)2-(Furan-3-yl)-5-nitro-1H-pyrrole
SulfonationSulfur Trioxide Pyridine Complex (SO₃·py)Pyridine, ~100 °CThis compound-5-sulfonic acid

Friedel-Crafts Acylation/Alkylation of this compound

Classical Friedel-Crafts reactions, which employ strong Lewis acids like aluminum chloride (AlCl₃), are generally not applicable to pyrroles due to the tendency of the electron-rich ring to coordinate with the Lewis acid, leading to polymerization. wikipedia.orgnrochemistry.comkhanacademy.org However, Friedel-Crafts acylation can be accomplished using milder catalysts or alternative methods. wikipedia.org For instance, acylation can be performed with acid anhydrides at high temperatures without a catalyst, or by using less aggressive Lewis acids such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂). uop.edu.pkyoutube.com The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a reliable method for the formylation of pyrroles, while the Houben-Hoesch reaction can introduce a keto group using a nitrile and a mild acid catalyst. wikipedia.org These reactions would be expected to occur at the C5 position.

Friedel-Crafts alkylation is even more problematic than acylation because the alkylated product is more reactive than the starting material, leading to polyalkylation. Furthermore, the carbocation intermediates can undergo rearrangements. nrochemistry.com Consequently, direct Friedel-Crafts alkylation is rarely a synthetically useful method for simple pyrroles.

Table 3: Predicted Conditions for Acylation Reactions

Reaction TypeReagentCatalyst/ConditionsPredicted Major Product
AcylationAcetic AnhydrideHeat (e.g., 150-250 °C) or mild Lewis acid (e.g., SnCl₄)1-(5-(Furan-3-yl)-1H-pyrrol-2-yl)ethan-1-one
Formylation (Vilsmeier-Haack)POCl₃, DMFLow temperature, then hydrolysis5-(Furan-3-yl)-1H-pyrrole-2-carbaldehyde

Nucleophilic Reactivity of this compound

Electron-rich aromatic systems like pyrrole and furan are generally poor substrates for nucleophilic aromatic substitution (SNAr). The high electron density of the rings repels incoming nucleophiles, and there is no facile mechanism to stabilize the resulting negative charge. nih.gov Such reactions typically require the presence of potent electron-withdrawing groups (e.g., nitro groups) on the ring to activate it towards nucleophilic attack. For example, 2,5-dinitro-1-methylpyrrole has been shown to react with nucleophiles like piperidine (B6355638) and methoxide, where one of the nitro groups is displaced. In the absence of such activating groups, this compound is not expected to undergo nucleophilic substitution reactions under standard conditions.

Organometallic Chemistry of this compound

The organometallic chemistry of this compound is dominated by the acidic nature of the N-H proton and the potential for C-H bond activation.

Lithiation and Grignard Reactions of this compound

The proton on the nitrogen of the pyrrole ring is significantly acidic (pKa ≈ 17.5), more so than any of the C-H protons. wikipedia.org Consequently, treatment of this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), will result in rapid and quantitative deprotonation of the nitrogen to form a lithium pyrrolide salt. uop.edu.pkacs.org

To achieve lithiation at a carbon atom (C-lithiation), a second equivalent of the alkyllithium reagent is required. The site of the second deprotonation will be the most acidic C-H proton. For 2-substituted pyrroles, the C5 proton is generally the most acidic and sterically accessible, making it the most likely position for the second lithiation to occur. mdpi.com The resulting dilithiated species can then react with various electrophiles at the C5 position.

Table 4: Predicted Lithiation and Subsequent Quenching

Step 1: Lithiation ReagentStep 2: Electrophile (E+)Predicted Major Product
n-Butyllithium (2.2 equiv), THF, -78 °CDimethylformamide (DMF)5-(Furan-3-yl)-1H-pyrrole-2-carbaldehyde
n-Butyllithium (2.2 equiv), THF, -78 °CIodine (I₂)5-Iodo-2-(furan-3-yl)-1H-pyrrole
n-Butyllithium (2.2 equiv), THF, -78 °CChlorotrimethylsilane (TMSCl)2-(Furan-3-yl)-5-(trimethylsilyl)-1H-pyrrole

Grignard reagents of this compound are not typically prepared by direct reaction with magnesium metal due to the acidic N-H proton. However, they can be readily accessed from a halogenated precursor, such as 5-bromo-2-(furan-3-yl)-1H-pyrrole, via a magnesium-halogen exchange reaction. rsc.org This is often accomplished using an isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), which is highly effective for preparing functionalized Grignard reagents. harvard.edu The resulting organomagnesium compound would be a versatile nucleophile for forming new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. For this compound, these reactions would primarily occur via C-H activation, as the parent molecule lacks a halide or triflate leaving group. Both pyrrole and furan moieties are amenable to direct arylation. nih.govmdpi.com

The reactivity of the pyrrole ring in palladium-catalyzed C-H functionalization is well-documented. acs.orgresearchgate.net For 2-substituted pyrroles, direct arylation typically occurs at the C5 position. In the case of this compound, the C5 position is the most probable site for cross-coupling due to its high electron density and steric accessibility. Less frequently, C3 or C4 arylation can be achieved, though this often requires specific directing groups or catalytic systems to overcome the inherent preference for C5 substitution. chemrxiv.org

The furan ring also participates in direct arylation reactions. mdpi.com For a 3-substituted furan, the C2 and C5 positions are the most activated for C-H functionalization. Therefore, palladium-catalyzed reactions could potentially lead to arylation at the C2 or C5 positions of the furan ring, in competition with the C5 position of the pyrrole ring. The ultimate regioselectivity would depend on the specific catalyst, ligands, and reaction conditions employed.

Common cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with arylboronic acids is a versatile method for creating biaryl linkages. For this compound, this would likely involve an initial C-H borylation or direct C-H arylation. Efficient Suzuki-Miyaura couplings of pyrrole and furan derivatives have been widely reported. nih.govthieme-connect.com

Heck Coupling: The reaction with alkenes would introduce a vinyl group, most likely at the C5 position of the pyrrole.

Sonogashira Coupling: This reaction with terminal alkynes would yield an alkynylated derivative, providing a building block for more complex structures.

The table below summarizes plausible conditions for these reactions, extrapolated from studies on related pyrrole and furan compounds.

Coupling ReactionTypical Catalyst/LigandTypical BaseTypical SolventExpected Product (Major)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O5-Aryl-2-(furan-3-yl)-1H-pyrrole
Heck Pd(OAc)₂ / PPh₃Et₃NDMF or Acetonitrile (B52724)5-(Vinyl)-2-(furan-3-yl)-1H-pyrrole
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N / PiperidineTHF or DMF5-(Alkynyl)-2-(furan-3-yl)-1H-pyrrole

This table presents generalized conditions based on known reactivity of pyrrole and furan scaffolds. Optimal conditions for this compound would require experimental validation.

Cycloaddition Reactions and Pericyclic Processes of this compound

The potential for this compound to undergo cycloaddition reactions is primarily centered on the furan moiety acting as a diene in [4+2] Diels-Alder reactions. Furan is significantly less aromatic than pyrrole, and its lower resonance energy (16 kcal/mol for furan vs. 21 kcal/mol for pyrrole) allows it to more readily break aromaticity to behave like a conjugated diene. mbbcollege.inguidechem.com The pyrrole ring, conversely, is a poor diene due to its greater aromatic stability and the reluctance of the nitrogen lone pair to be localized. quimicaorganica.org Participation of pyrrole as a diene typically requires the installation of strong electron-withdrawing groups on the nitrogen atom to decrease its aromatic character. quimicaorganica.org

Therefore, in a reaction with a suitable dienophile (e.g., maleimide, dimethyl acetylenedicarboxylate), the furan ring of this compound is expected to be the reactive partner. The reaction would lead to the formation of an oxa-bridged bicyclic adduct. The pyrrole group at the C3 position of the furan would influence the stereoselectivity and potentially the rate of the reaction, but it is not expected to prevent it. Such Diels-Alder reactions involving furan are well-established. nih.govnih.gov While less likely, the C4=C5 double bond of the pyrrole ring could act as a dienophile in an inverse-electron-demand Diels-Alder reaction, but this is a much less common pathway. acs.org

Reaction TypeHeterocycle RoleTypical ReactantExpected Product Class
[4+2] Diels-Alder Furan ring as dieneElectron-deficient alkene (e.g., N-Phenylmaleimide)7-Oxabicyclo[2.2.1]heptene derivative
[4+2] Diels-Alder Furan ring as dieneElectron-deficient alkyne (e.g., DMAD)Oxabicyclo[2.2.1]heptadiene derivative
[4+2] Diels-Alder Pyrrole ring as dieneGenerally unreactive unless N-activatedUnlikely under standard conditions

DMAD: Dimethyl acetylenedicarboxylate

Oxidation and Reduction Chemistry of this compound

Both the pyrrole and furan rings are susceptible to oxidation and reduction, with the specific outcome depending on the reagents and conditions used.

Oxidation: The electron-rich nature of the pyrrole ring makes it particularly sensitive to oxidation. pharmaguideline.com Exposure to mild oxidizing agents can lead to a variety of products. For instance, dearomative oxidation can yield Δ³-pyrrol-2-ones. researchgate.net Stronger oxidants or aerobic conditions can lead to the formation of dark, insoluble polymeric materials, often referred to as "pyrrole black." Given that pyrrole is more electron-rich than furan, it is the expected site of initial oxidation in the this compound molecule. The furan ring can also undergo oxidation, which often results in ring-opening to form unsaturated dicarbonyl compounds. nih.gov Selective oxidation of one ring over the other would be a significant synthetic challenge.

Reduction: Catalytic hydrogenation can be used to reduce one or both rings. The furan ring is generally more readily reduced than the pyrrole ring. Catalytic hydrogenation over palladium or platinum catalysts can selectively reduce the furan ring to a tetrahydrofuran moiety while leaving the pyrrole ring intact under controlled conditions. More forcing conditions (e.g., using rhodium or ruthenium catalysts at higher pressures and temperatures) would be required to reduce the more aromatic pyrrole ring to a pyrrolidine. researchgate.net Complete reduction of the molecule would yield 2-(tetrahydrofuran-3-yl)pyrrolidine.

TransformationReagent/CatalystLikely Product
Mild Oxidation m-CPBAPyrrolinone or furan-ring opened products
Strong Oxidation Air, light, strong oxidantsPolymeric "pyrrole black" type material
Selective Reduction H₂, Pd/C (mild conditions)2-(Tetrahydrofuran-3-yl)-1H-pyrrole
Exhaustive Reduction H₂, Rh/C (forcing conditions)2-(Tetrahydrofuran-3-yl)pyrrolidine

Polymerization and Oligomerization Studies of this compound

The structure of this compound makes it a promising monomer for the synthesis of conducting polymers. Both pyrrole and furan can be polymerized, most commonly through oxidative or electrochemical methods. researchgate.net Pyrrole is particularly well-known for its ability to form highly conductive polypyrrole films upon electropolymerization. nih.gov

For this compound, electropolymerization would likely proceed via the coupling of radical cations. The polymerization of pyrrole typically occurs through the C2 and C5 positions. Since the C2 position is blocked, polymerization of the pyrrole moiety would proceed exclusively through the C5 position. The furan ring can also be electropolymerized, coupling at its C2 and C5 positions.

Therefore, the polymerization of this compound would be expected to produce a copolymer containing both furan and pyrrole units in the main chain. The linkage would likely occur between the C5 of the pyrrole ring and the C2 or C5 positions of the furan ring of another monomer unit. The resulting polymer would be a conjugated system with interesting electronic and optical properties, potentially different from those of pure polypyrrole or polyfuran. The presence of both donor (pyrrole) and acceptor-like (furan, relative to pyrrole) units could lead to a polymer with a modified band gap and unique electrochemical behavior. mdpi.com Such studies have been performed on other pyrrole-based copolymers. mdpi.com

Polymerization MethodMonomerExpected Polymer StructurePotential Properties
Electropolymerization This compoundCopolymer with linkages at pyrrole C5 and furan C2/C5Conducting polymer, electrochromic material
Oxidative Polymerization This compoundSimilar to electropolymerization, potentially less orderedConducting material

Applications of 2 Furan 3 Yl 1h Pyrrole in Advanced Chemical Technologies Excluding Clinical

Material Science Applications of 2-(Furan-3-yl)-1H-pyrrole and its Polymers

The combination of the furan (B31954) and pyrrole (B145914) rings in this compound provides a platform for the development of advanced materials with tailored electronic and optical properties. The electropolymerization of such monomers can lead to the formation of conductive polymers, while the inherent photophysical characteristics of the core structure are being harnessed for optoelectronic applications. Furthermore, derivatives of this compound are showing promise in the fabrication of sensitive and selective chemical sensors.

Conductive Polymers Derived from this compound

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages and mechanical flexibility of polymers. Copolymers of pyrrole and furan have been investigated for their potential as conductive materials. nih.gov The electrochemical copolymerization of pyrrole with furan can lead to polymers with a significant incorporation of furan units, which can influence the final properties of the material. nih.gov

The conductivity of polymers derived from pyrrole and its derivatives is a key parameter in their application. For instance, the conductivity of polypyrrole (PPy) is typically in the range of 40–100 S·cm⁻¹, whereas its N-methylated derivative exhibits a much lower conductivity of approximately 10⁻³ S·cm⁻¹. nih.gov The introduction of different substituents or comonomers, such as furan, can modulate these conductive properties. While specific conductivity data for homopolymers of this compound are not extensively reported, studies on related copolymers provide insight into their potential. For example, the electrochemical copolymerization of pyrrole and N-alkylpyrroles has shown that increasing the proportion of the N-alkylated units leads to a decrease in conductivity. nih.gov

Polymer Conductivity (S·cm⁻¹)
Polypyrrole (PPy)40–100
Poly(N-methylpyrrole)~10⁻³

This table presents conductivity data for polypyrrole and a derivative to provide context for the potential properties of polymers derived from this compound.

Optoelectronic Materials Based on this compound

The unique electronic structure of furan- and pyrrole-containing compounds makes them attractive candidates for optoelectronic materials, which are utilized in devices that interact with light, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Theoretical studies using density functional theory (DFT) have been employed to investigate the structural and optoelectronic properties of oligomers containing pyridine, furan, and pyrrole units. rsc.org These studies reveal that the inclusion of dispersion corrections in the calculations has a significant impact on the predicted ground-state structures and stabilities of helical conformers. rsc.org

The absorption spectra of such helical oligomers are complex, with multiple electronic transitions contributing significantly. rsc.org The primary electronic transition is often blue-shifted as the size of the oligomer increases. rsc.org A furan-substituted thiophene/phenylene co-oligomer has been synthesized and shown to possess excellent optical and electronic characteristics, with a photoluminescence quantum yield (PLQY) of 28%. nih.gov This material also exhibited ambipolar charge transport, with hole and electron mobilities of 0.54 and 0.03 cm² V⁻¹ s⁻¹, respectively. nih.gov These findings suggest that materials incorporating the this compound scaffold could exhibit interesting and tunable optoelectronic properties.

Property Value Compound
Photoluminescence Quantum Yield (PLQY)28%2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan
Hole Mobility0.54 cm² V⁻¹ s⁻¹2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan
Electron Mobility0.03 cm² V⁻¹ s⁻¹2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan

This table showcases the optoelectronic properties of a related furan-containing compound, indicating the potential of materials based on this compound.

Sensor Technologies Utilizing this compound Derivatives

The ability of conductive polymers to change their electrical properties in response to external stimuli makes them excellent materials for chemical sensors. Copolymers of pyrrole and its derivatives are among the most important conjugated polymers for use in electrochemical sensors. nih.gov A computational study based on Density Functional Theory (DFT) has explored the sensing capabilities of a furan-pyrrole copolymer for the detection of the drug Isoniazid (INH). rasayanjournal.co.in The study revealed that the copolymer has favorable electronic properties, with a HOMO-LUMO gap of 1.58 eV, suggesting high conductivity and chemical stability. rasayanjournal.co.in The analysis of the molecular energy spectrum indicated strong binding interactions between the copolymer and INH molecules, highlighting its potential as a selective sensor material. rasayanjournal.co.in Copolymers of pyrrole with derivatives containing carboxylic acid groups have been shown to form complexes with metal ions such as Cu⁺ and Cd²⁺ under an applied electric field, a property that could be exploited for heavy metal sensing. nih.gov

Role of this compound as a Synthetic Building Block

Beyond its applications in material science, this compound serves as a valuable synthetic intermediate for the construction of more complex molecules. Its bifunctional nature, containing two distinct five-membered heterocyclic rings, allows for a variety of chemical transformations to build intricate molecular architectures and to design novel ligands for coordination chemistry.

Precursor for Complex Heterocyclic Architectures

The furan and pyrrole rings are fundamental components of many biologically active compounds and functional materials. The synthesis of fused heterocyclic systems is an active area of research, and compounds like this compound are ideal starting points for such endeavors. Various synthetic strategies have been developed to construct fused ring systems incorporating furan and pyrrole moieties. For example, intramolecular cyclization reactions can lead to the formation of furopyranones, furopyrrolones, and thienopyrrolones from appropriate acid derivatives. researchgate.net The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and amines, and furan can be converted to pyrrole by treatment with ammonia (B1221849) over a solid acid catalyst. ksu.edu.sapharmaguideline.com These fundamental reactions underscore the potential for this compound to be transformed into a variety of more complex, fused heterocyclic structures. The development of novel multicomponent reactions, such as the furan-thiol-amine coupling, further expands the toolkit for creating diverse pyrrole-containing heterocycles under mild conditions. researchgate.net

Ligand Design in Coordination Chemistry Using this compound

The nitrogen atom of the pyrrole ring and the oxygen atom of the furan ring in this compound can act as coordination sites for metal ions, making it a potential ligand for the formation of coordination complexes. The design and synthesis of new ligands are crucial for the development of novel catalysts and functional metal-organic materials. researchgate.net Pyrrole-based ligands have been used to synthesize transition metal complexes with applications in areas such as artificial photosynthesis, where they can act as catalysts for water oxidation. researchgate.net For instance, a tridentate pyrrole-based ligand has been used to prepare copper(II) and nickel(II) complexes. researchgate.net While specific coordination complexes of this compound are not extensively detailed in the literature, the known coordination chemistry of both furan and pyrrole suggests that this compound could form stable complexes with a range of metal ions, potentially leading to materials with interesting catalytic or magnetic properties. nih.govnih.gov

Catalytic Applications of this compound Derivatives

The unique electronic and structural characteristics of the furan-pyrrole core, combining an electron-rich pyrrole ring with a furan moiety, make its derivatives promising candidates for various catalytic applications. Researchers have successfully utilized these scaffolds to create highly effective organocatalysts and as building blocks for sophisticated porous materials.

Organocatalysts Derived from Furan-Pyrrole Scaffolds

Derivatives of the furan-pyrrole framework, particularly furo[2,3-b]pyrroles, have been instrumental in the field of asymmetric organocatalysis. These catalysts are particularly effective in promoting stereoselective reactions, leading to the synthesis of chiral molecules with high enantiomeric purity.

One notable application is in the asymmetric synthesis of chiral furo[2,3-b]pyrrole derivatives themselves, catalyzed by N-heterocyclic carbenes (NHCs). nih.govresearchgate.net In these reactions, the NHC catalyst activates the substrate, allowing for a highly controlled cycloaddition that establishes the chiral centers. The choice of the NHC catalyst, particularly the substituents on the nitrogen atoms, is crucial for achieving high yields and enantioselectivities. nih.gov

Another significant approach involves the use of chiral phosphoric acids in multicomponent reactions to synthesize furo[2,3-b]pyrrole derivatives. nih.gov A dual catalytic system, employing a gold complex alongside a chiral BINOL-derived phosphoric acid, has been shown to produce a variety of furo[2,3-b]pyrrole derivatives in excellent yields and with high diastereoselectivity and enantioselectivity. nih.gov The chiral phosphoric acid plays a key role in controlling the stereochemical outcome of the reaction through non-covalent interactions with the reacting species. nih.gov

Below is a data table summarizing the performance of different organocatalytic systems in the synthesis of furo[2,3-b]pyrrole derivatives.

Table 1: Performance of Organocatalysts in the Asymmetric Synthesis of Furo[2,3-b]pyrrole Derivatives

Catalyst System Substrates Product Yield (%) Enantiomeric Ratio (er) Reference
N-heterocyclic carbene (NHC) Enedial and Imine Bicyclic furo[2,3-b]pyrrole Moderate 96:4 nih.gov
Gold/Chiral Phosphoric Acid 3-Butynamine, Glyoxylic acid, Aniline Furo[2,3-b]pyrrole derivative Excellent High nih.gov

Metal-Organic Frameworks (MOFs) Incorporating Furan-Pyrrole Moieties

The rigid and tunable nature of the furan-pyrrole scaffold makes it an attractive building block for the construction of Metal-Organic Frameworks (MOFs). While the direct incorporation of this compound into MOFs is not widely reported, the use of structurally related pyrrolo-pyrrole linkers has led to the development of novel MOFs with interesting properties. nih.govacs.org

Researchers have successfully constructed robust zirconium-based MOFs (Zr-MOFs) using low-symmetry tetracarboxylate linkers derived from a pyrrolo-pyrrole core. nih.govacs.org These MOFs, designated as IAM-7 and IAM-8, exhibit hydrophilic channels and, in the case of IAM-7, uncoordinated carboxylate groups within their structure. nih.govacs.org

A key application of these pyrrolo-pyrrole-based MOFs is in the field of proton conductivity. nih.govacs.org The proton conductivity of IAM-7 shows a strong dependence on temperature and relative humidity, reaching a high value of 1.42 × 10⁻² S cm⁻¹ at 90 °C and 95% relative humidity (RH). nih.govacs.org This level of conductivity places it among the most effective proton-conducting Zr-MOFs reported. nih.govacs.org The efficient proton transport is facilitated by the ordered arrangement of the linkers and the presence of hydrophilic channels that can accommodate water molecules, which act as proton carriers.

The development of such MOFs opens up possibilities for their use in advanced technologies such as proton exchange membranes for fuel cells and other electrochemical devices.

Table 2: Proton Conductivity of a Zr-MOF Incorporating a Pyrrolo-Pyrrole Linker

MOF Designation Linker Type Metal Cluster Temperature (°C) Relative Humidity (%) Proton Conductivity (S cm⁻¹) Reference
IAM-7 Pyrrolo-pyrrole-based tetracarboxylate Zirconium 30 40 2.84 × 10⁻⁸ nih.govacs.org
IAM-7 Pyrrolo-pyrrole-based tetracarboxylate Zirconium 90 95 1.42 × 10⁻² nih.govacs.org

Future Research Directions and Challenges in 2 Furan 3 Yl 1h Pyrrole Chemistry

Development of More Efficient and Sustainable Synthetic Routes for 2-(Furan-3-yl)-1H-pyrrole

A primary challenge in the widespread study and application of this compound is the development of synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry.

Future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste. Promising avenues include the development of catalytic, one-pot reactions. For instance, adapting sustainable iridium-catalyzed methods that link secondary alcohols and amino alcohols could provide a green pathway, eliminating two equivalents of hydrogen gas in the process. nih.gov Such catalytic protocols are advantageous as they tolerate a wide variety of functional groups and operate under mild conditions. nih.gov

Another key direction is the exploration of photocatalytic strategies. Recent advancements have demonstrated the ability to directly convert furan (B31954) derivatives into pyrroles by swapping the oxygen atom with a nitrogen group in a single intermolecular reaction. synthesisspotlight.com Applying this methodology to a furan-containing precursor could offer a direct and atom-economical route to the target molecule.

The Paal-Knorr synthesis, a classic method for forming pyrroles from 1,4-dicarbonyl compounds and primary amines, remains a viable option. semanticscholar.orgnih.gov Future efforts could focus on making this reaction more sustainable by using water as a solvent, employing recyclable catalysts like iron(III) chloride, or utilizing microwave and ultrasound activation to reduce reaction times and energy consumption. semanticscholar.org

A comparative overview of potential sustainable synthetic strategies is presented below.

Synthetic Strategy Key Advantages Potential Challenges Relevant Precursors
Iridium-Catalyzed Dehydrogenative Coupling High atom economy, mild conditions, functional group tolerance. nih.govCatalyst cost and sensitivity, optimization for furan-pyrrole coupling.Furan-containing secondary alcohols and amino alcohols.
Photocatalytic Heteroatom Exchange Direct conversion, high compatibility with derivatives. synthesisspotlight.comSubstrate scope limitations, control of regioselectivity.3-Substituted furan derivatives and nitrogen nucleophiles.
Green Paal-Knorr Condensation Use of green solvents (e.g., water), potential for recyclable catalysts. semanticscholar.orgnih.govAvailability of the specific 1,4-dicarbonyl precursor.Furan-containing 1,4-dicarbonyl compounds and an ammonia (B1221849) source.
Cross-Coupling Reactions (e.g., Suzuki) High versatility for building the C-C bond between the rings. researchgate.netMulti-step process, removal of metal catalyst residues.Halogenated furan/pyrrole (B145914) and a corresponding boronic acid/ester.

Exploration of Novel Reactivity Patterns for this compound

Understanding the unique reactivity of the linked furan-pyrrole system is crucial for its functionalization and incorporation into larger molecular architectures. The interplay between the two heterocyclic rings could lead to reactivity that is distinct from that of isolated furan or pyrrole.

Future studies should systematically investigate electrophilic substitution reactions, as both furan and pyrrole rings are susceptible to this type of transformation. pharmaguideline.com A key challenge will be to determine the regioselectivity of these reactions—whether substitution occurs preferentially on the furan or the pyrrole ring, and at which position. The greater ability of the pyrrole nitrogen to release electrons compared to the furan oxygen suggests that the pyrrole ring may be more reactive toward electrophiles. pharmaguideline.com

Beyond classical electrophilic substitution, exploring modern synthetic transformations is essential. This includes:

Transition-metal catalyzed cross-coupling reactions: Methods like the Suzuki-Miyaura coupling could be used to selectively functionalize specific C-H bonds on either ring, enabling the synthesis of complex derivatives. researchgate.net

Oxidative dearomatization/rearrangement: The furan ring is known to undergo oxidative rearrangements. nih.gov Investigating these reactions in the context of the this compound scaffold could unlock pathways to novel, non-aromatic structures or trigger cascade reactions leading to more complex heterocyclic systems.

Cycloaddition reactions: The furan moiety can participate as a diene in Diels-Alder reactions. Probing this reactivity in the presence of the pyrrole ring could yield bicyclic adducts that serve as building blocks for new chemical entities.

A significant challenge will be managing the stability of the pyrrole ring, which can be prone to polymerization under acidic conditions. semanticscholar.org Reaction conditions will need to be carefully optimized to achieve desired transformations without degrading the core structure.

Integration of this compound into Advanced Materials and Devices

The combination of two π-rich heterocyclic rings makes this compound a promising building block for organic electronic materials. tdl.org Pyrrole and furan are known components of conductive polymers and organic semiconductors. tdl.orgrasayanjournal.co.inrsc.org

Future research will focus on the synthesis and characterization of polymers and copolymers incorporating the this compound unit. The key objectives will be to:

Develop Conductive Polymers: Electropolymerization or chemical polymerization of this compound or its derivatives could lead to novel materials with tailored electronic properties. A major challenge is controlling the polymerization process to achieve well-defined structures with high conductivity and good processability. The furan ring can be prone to polymerization under acidic conditions, which needs to be carefully managed. rsc.org

Create Organic Semiconductors: By incorporating the this compound core into donor-acceptor copolymers, new materials for organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs) could be developed. rsc.orgnii.ac.jp The furan unit can influence the absorption spectra and energy levels of the resulting polymer. rsc.org The challenge lies in fine-tuning the molecular structure to optimize charge carrier mobility and device performance.

Design Chemical Sensors: Copolymers of furan and pyrrole have been investigated computationally as sensor materials. rasayanjournal.co.in The π-rich system of this compound could interact with specific analytes, causing a detectable change in its electronic or optical properties. Research will involve synthesizing functionalized derivatives and testing their sensitivity and selectivity for various target molecules.

The table below outlines potential applications and the associated research challenges.

Application Area Potential Role of this compound Key Research Challenges
Organic Electronics Monomer for conductive polymers; core unit in semiconductors for OTFTs. tdl.orgrsc.orgAchieving high charge carrier mobility, ensuring air stability, controlling polymer morphology. tdl.org
Organic Photovoltaics Component of donor or acceptor materials in the active layer. nii.ac.jpTuning the HOMO/LUMO energy levels, optimizing the optical bandgap for solar absorption.
Chemical Sensors Active material whose conductivity or fluorescence changes upon analyte binding. rasayanjournal.co.inAchieving high selectivity and sensitivity, ensuring sensor reusability and stability.

Harnessing AI and Machine Learning for this compound Research

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, capable of accelerating discovery and overcoming complex challenges. arxiv.orgnih.gov

For this compound, AI/ML can be leveraged in several key areas:

Synthesis Planning: Retrosynthesis AI tools can propose novel and efficient synthetic routes to this compound and its derivatives. nih.gov These models, trained on vast reaction databases, can identify strategic disconnections and suggest transformations that a human chemist might overlook. nih.gov

Reaction Optimization: ML models can predict reaction outcomes and yields under various conditions (e.g., catalyst, solvent, temperature). arxiv.org This can significantly reduce the experimental effort required to optimize synthetic procedures. An "active learning" framework can intelligently select the most informative experiments to perform next to refine the model and quickly find the optimal conditions. nih.gov

Property Prediction: AI can predict the physicochemical, electronic, and even biological properties of new, unsynthesized derivatives of this compound. researchgate.net This allows for the virtual screening of large libraries of potential compounds to identify candidates with desirable characteristics for specific applications, such as optimal energy levels for organic electronics or binding affinity for a biological target.

Data Analysis: ML algorithms can analyze complex datasets from spectroscopic and performance characterization of materials derived from this compound, helping to uncover subtle structure-property relationships. jetir.org

The primary challenge in applying AI is the need for high-quality, well-structured data for training the models. arxiv.orgnih.gov For a relatively niche compound like this compound, publicly available data may be scarce. A significant effort will be required to generate and curate the necessary datasets to build accurate and predictive models.

Interdisciplinary Approaches to this compound Research

Maximizing the impact of research on this compound will necessitate collaboration across multiple scientific disciplines. The complex nature of developing this molecule from synthesis to application demands a confluence of expertise.

Chemistry and Materials Science: Synthetic chemists are needed to design and execute efficient routes to the molecule and its derivatives. Materials scientists can then investigate how these molecules assemble in the solid state, fabricate them into thin films and devices, and characterize their physical and electronic properties. rsc.org

Computational Chemistry and Data Science: Theoretical chemists can use methods like Density Functional Theory (DFT) to model the electronic structure of the molecule and predict its properties, guiding experimental efforts. rasayanjournal.co.inresearchgate.net Data scientists can develop and apply the AI/ML tools needed to accelerate the design and discovery cycle. arxiv.org

Physics and Engineering: Physicists and engineers are crucial for integrating new materials based on this compound into functional electronic devices like transistors, solar cells, and sensors. Their expertise is essential for device fabrication, testing, and understanding the underlying device physics.

Biology and Medicinal Chemistry: Given that pyrrole and furan motifs are present in many biologically active compounds, interdisciplinary collaboration with biologists and medicinal chemists could uncover potential pharmaceutical applications. acs.org This would involve screening for biological activity and using chemical synthesis to optimize promising lead compounds.

The main challenge in fostering these collaborations is bridging the different languages and methodologies of each field. Effective communication and a shared understanding of the overarching goals are paramount to translating a novel molecule from a laboratory curiosity into a technologically or medically relevant product.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.